molecular formula C23H33NO5S B2776574 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide CAS No. 1797073-84-7

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide

Cat. No. B2776574
M. Wt: 435.58
InChI Key: LICFVMQPUNCTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a bicyclic heptane ring, a tetrahydropyran ring, and a methanesulfonamide group. The presence of these functional groups suggests that the compound may have interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the ether and sulfonamide groups could influence its solubility, while the bicyclic structure could affect its stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is involved in the synthesis of N-(oxiran-2-ylmethyl) (glycidyl) derivatives, demonstrating its utility in organic synthesis processes. The study by Palchikov et al. (2014) specifically examines the epoxidation and aminolysis of such derivatives, highlighting its role in producing complex organic molecules (Palchikov et al., 2014).

Applications in Ionic Liquids and Protic Ionic Liquids (PILs)

  • Sardar et al. (2018) investigated new protic ionic liquids (PILs) using variants of this compound. These studies are crucial for understanding the physicochemical properties, Brönsted acidity, and ecotoxicity of such substances, which are significant for various industrial and environmental applications (Sardar et al., 2018).

Coordination Chemistry and Metal Complexes

  • The compound has been used in the synthesis of diorganotin derivatives, as shown in research by Li et al. (2010). This indicates its potential in the development of new organometallic compounds with possible applications in catalysis and material science (Li et al., 2010).

Role in Molecular Structure and Crystallography

  • Gao et al. (2006) conducted a study focusing on the molecular structure of a related compound, which is crucial for understanding the intricate details of molecular interactions and crystallography, relevant in pharmaceuticals and material sciences (Gao et al., 2006).

Potential in Biomedical Research

  • Research by Fleisher et al. (2009) on the structural analysis and biological activity prediction of related compounds shows the potential of this compound in biomedical research, particularly in drug discovery and development (Fleisher et al., 2009).

Future Directions

Given the limited information currently available about this compound, future research could focus on elucidating its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological assays to assess its activity .

properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO5S/c1-21(2)18-8-9-23(21,20(25)14-18)16-30(26,27)24-15-22(10-12-29-13-11-22)17-4-6-19(28-3)7-5-17/h4-7,18,24H,8-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICFVMQPUNCTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide

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